molecular formula C11H10ClN3O3 B8275182 Ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate

Ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate

Cat. No. B8275182
M. Wt: 267.67 g/mol
InChI Key: PONMZQLPCIEWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C11H10ClN3O3 and its molecular weight is 267.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

ethyl 8-chloro-1-methyl-2-oxopyrido[2,3-d]pyridazine-3-carboxylate

InChI

InChI=1S/C11H10ClN3O3/c1-3-18-11(17)7-4-6-5-13-14-9(12)8(6)15(2)10(7)16/h4-5H,3H2,1-2H3

InChI Key

PONMZQLPCIEWEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CN=NC(=C2N(C1=O)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a RBF equipped with reflux condenser, ethyl 1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate (1.65 g, 6.63 mmol) was treated with phosphorus oxychloride (8.00 mL, 85.8 mmol). The reaction mixture was stirred in an oil bath at 110° C. for 90 min, and then cooled to RT. The volatiles were removed in vacuo and the residue was treated with CH2Cl2 then concentrated in vacuo. The residue was treated with CH2Cl2/Et2O and the resulting suspended solid was collected by suction filtration and dried in vacuo to give ethyl 8-chloro-1-methyl-2-oxo-1,2-dihydropyrido[3,2-d]pyridazine-3-carboxylate as a green solid. MS (ESI, pos. ion) m/z: 268 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 1.43 (t, J=7.0 Hz, 3H), 4.09 (s, 3H), 4.45 (q, J=7.0 Hz, 2H), 8.29 (s, 1H), 9.11 (s, 1H).

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